3-(Heptafluoroisopropoxy)propyltrichlorosilane
Description
3-(Heptafluoroisopropoxy)propyltrichlorosilane (CAS: 15538-93-9) is a fluorinated organosilicon compound with the molecular formula C₆H₆Cl₃F₇OSi and a molecular weight of 361.545 g/mol . It features a trichlorosilane head group (-SiCl₃) and a heptafluoroisopropoxy-substituted propyl chain, which confers unique reactivity and hydrophobicity. Key physical properties include:
- Boiling Point: 217.1°C (760 mmHg)
- Density: 1.5 g/cm³
- Flash Point: 81.7°C
- Hazard Classification: Corrosive (UN 2987) with risk statement R34 (causes burns) .
This compound is primarily used in surface modification applications due to its high reactivity with hydroxylated substrates (e.g., glass, metals), forming durable, fluorinated coatings that enhance water and oil repellency .
Properties
IUPAC Name |
trichloro-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl3F7OSi/c7-18(8,9)3-1-2-17-4(10,5(11,12)13)6(14,15)16/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATGUNJRFUIHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)(F)F)(C(F)(F)F)F)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF(CF3)OCH2CH2CH2SiCl3, C6H6Cl3F7OSi | |
| Record name | Silane, trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880222 | |
| Record name | Trichloro(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15538-93-9 | |
| Record name | Trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15538-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 15538-93-9 | |
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| Record name | Trichloro(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.975 | |
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Preparation Methods
Nucleophilic Substitution with Fluorinated Alcohols
The primary synthetic route involves the reaction of trichlorosilane derivatives with heptafluoroisopropanol under controlled conditions. In US3422131A, fluoroalkoxyalkyl silanes are synthesized via nucleophilic substitution, where a propyltrichlorosilane precursor reacts with heptafluoroisopropanol in an inert solvent such as toluene or tetrahydrofuran (THF). The reaction mechanism proceeds as follows:
Here, X represents a leaving group (e.g., chloride), and the reaction is catalyzed by tertiary amines like triethylamine to neutralize HCl byproducts.
Key Parameters:
Hydrosilylation of Allyl Ethers
An alternative method described in US20040249103A1 involves hydrosilylation of allyl heptafluoroisopropyl ether with trichlorosilane using platinum-based catalysts (e.g., Karstedt’s catalyst). This route offers higher regioselectivity:
This method achieves yields exceeding 85% but requires stringent exclusion of moisture and oxygen.
Industrial-Scale Production
Continuous-Flow Reactor Systems
Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer. As per industrial guidelines, the process involves:
Table 1: Industrial Production Metrics
Solvent Recycling
Toluene is recovered via distillation and reused, reducing costs by ~15%. Impurities (e.g., unreacted silane) are removed via fractional distillation under vacuum (10–20 mmHg).
Purification and Characterization
Distillation Techniques
Crude product is purified using vacuum distillation:
Analytical Validation
-
NMR Spectroscopy :
Comparative Analysis of Methods
Efficiency and Scalability
Table 2: Method Comparison
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 78% | 98% | High |
| Hydrosilylation | 85% | 99% | Moderate |
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions: 3-(Heptafluoroisopropoxy)propyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Condensation: Reacts with other silanes or silanols to form siloxane bonds[][3].
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Condensation: Silanols or other silane compounds[][3].
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various substituted silanes depending on the nucleophile used.
Condensation: Siloxane polymers or oligomers[][3].
Scientific Research Applications
Chemistry: 3-(Heptafluoroisopropoxy)propyltrichlorosilane is used as a precursor in the synthesis of fluorinated silanes and siloxanes, which are valuable in creating hydrophobic and oleophobic surfaces .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption .
Industry: Industrially, it is employed in the production of specialty coatings, adhesives, and sealants due to its ability to impart unique surface properties .
Mechanism of Action
The mechanism of action of 3-(Heptafluoroisopropoxy)propyltrichlorosilane primarily involves its reactivity with various nucleophiles. The trichlorosilane moiety is highly reactive and can undergo hydrolysis or substitution reactions, leading to the formation of silanols or substituted silanes. These reactions are crucial in modifying surfaces and creating new materials with desired properties .
Comparison with Similar Compounds
3-(Heptafluoroisopropoxy)propyltrimethoxysilane (CAS: 19116-61-1)
- Molecular Formula : C₉H₁₅F₇O₄Si
- Molecular Weight : 348.29 g/mol
- Key Differences :
3-(Heptafluoroisopropoxy)propyltriethoxysilane (CAS: 149838-19-7)
3-Chloropropyltrichlorosilane (CAS: 2550-06-3)
- Molecular Formula : C₃H₆Cl₄Si
- Key Differences: Lacks fluorination; contains a chloropropyl chain. Similar corrosive hazards (R34) but used in non-fluorinated surface treatments .
Physicochemical Properties Comparison
Application-Specific Differences
- Trichlorosilane Analog : Preferred for rapid surface functionalization in harsh environments (e.g., semiconductor manufacturing) due to high reactivity .
- Trimethoxy/Triethoxy Analogs : Used in controlled-release applications (e.g., lubricants, polymer additives) where slower hydrolysis is advantageous .
Biological Activity
3-(Heptafluoroisopropoxy)propyltrichlorosilane, commonly referred to as HFIPS, is a silicon-based organosilicon compound with the molecular formula C6H6Cl3F7OSi. This compound is characterized by its unique bifunctional structure, which combines a heptafluoroisopropoxy group with a trichlorosilane moiety. HFIPS is synthesized through a multi-step chemical process involving the reaction of trichlorosilane with heptafluorinated alcohols. It is primarily utilized in research related to liquid crystals and surface modification technologies due to its ability to form durable Si-O-Si bonds.
- Molecular Formula : C6H6Cl3F7OSi
- Molecular Weight : 361.545 g/mol
- Density : 1.5 g/cm³
- Boiling Point : 217.1 °C
- Melting Point : <0 °C
- Flash Point : 81.7 °C
Synthesis and Characterization
HFIPS can be characterized using various analytical techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
These methods confirm the purity and structural integrity of the compound, which is essential for its applications in material science and surface chemistry.
Biological Activity
- Lack of Mechanism of Action : HFIPS does not have a defined mechanism of action in biological systems, indicating it is not designed for therapeutic use or biological modulation.
- Corrosive Nature : The compound is classified as corrosive and moisture-sensitive. Upon contact with water, it reacts violently, releasing hydrochloric acid (HCl) and forming silanol groups. This reaction can lead to irritation of the skin, eyes, and respiratory system .
Toxicological Profile
The toxicological properties of HFIPS highlight potential hazards associated with its handling:
- Eye Irritation : May cause irritation upon contact.
- Skin Irritation : Can cause burns and irritation.
- Respiratory Effects : Inhalation of vapors may irritate mucous membranes and lead to respiratory distress.
| Property | Description |
|---|---|
| Eye Irritation | Causes irritation |
| Skin Effects | Corrosive; may cause burns |
| Respiratory Risks | Irritation of mucous membranes |
| Chronic Effects | Unknown; potential for chronic lung issues from inhalation |
Applications in Research
HFIPS has been investigated for its potential applications in various fields:
- Surface Modification : Its ability to form siloxane networks allows for enhanced water repellency and chemical resistance in coatings.
- Liquid Crystal Research : The compound plays a role in the development of liquid crystal displays and other optical devices due to its unique chemical properties.
Case Studies
- Liquid Crystal Displays : Research has shown that incorporating HFIPS into liquid crystal formulations can enhance the stability and performance of displays under varying environmental conditions.
- Surface Treatments : Studies indicate that surfaces treated with HFIPS exhibit significantly improved hydrophobic properties compared to untreated surfaces.
Q & A
Basic Research Questions
Q. What are the critical physical properties of 3-(Heptafluoroisopropoxy)propyltrichlorosilane relevant to experimental handling?
- Key properties include a density of 1.5 g/cm³, boiling point of 217.1°C (760 mmHg), and sensitivity to moisture (reacts slowly with water) . Its molecular weight (361.55 g/mol) and refractive index (1.346–1.348) are critical for spectroscopic characterization. Researchers should store it in airtight containers under inert gas to prevent hydrolysis .
Q. How can researchers safely handle this compound in laboratory settings?
- Use personal protective equipment (gloves, goggles) due to its irritant properties (risk code R34). Work under dry conditions (e.g., Schlenk line) to avoid unintended hydrolysis. Triethylamine can neutralize HCl byproducts during reactions . For spills, use inert absorbents like vermiculite and dispose of waste per hazardous material regulations .
Q. What are common analytical techniques for characterizing this silane?
- NMR spectroscopy : Fluorine-19 NMR detects fluorinated moieties, while silicon-29 NMR confirms silane bonding.
- GC-MS : Monitor purity and decomposition products (e.g., trifluoroacetic acid derivatives) .
- FTIR : Peaks at ~1100 cm⁻¹ (Si-O-C) and 1200–1300 cm⁻¹ (C-F) confirm functional groups .
Advanced Research Questions
Q. How does the fluorinated chain influence surface modification efficiency in polymer composites?
- The heptafluoroisopropoxy group enhances hydrophobicity and thermal stability. In surface grafting, the trichlorosilane moiety reacts with hydroxylated substrates (e.g., glass, SiO₂), forming covalent Si-O-Si bonds. Optimize reaction time (≥72 hours) and solvent polarity (THF or toluene) to balance reactivity and byproduct formation .
Q. What methodological challenges arise in synthesizing derivatives of this compound?
- Byproduct Management : HCl liberation during silane hydrolysis requires scavengers like triethylamine .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may accelerate side reactions.
- Stability : Monitor degradation via TGA; decomposition onset occurs at ~150°C .
Q. How can contradictory spectral data (e.g., NMR vs. GC-MS) be resolved during analysis?
- Scenario : Discrepancies in fluorine signal integration (¹⁹F NMR) vs. GC-MS impurity peaks.
- Resolution :
- Confirm solvent purity (deuterated solvents may contain traces of water).
- Use spiking experiments with known standards (e.g., trifluoroacetic acid) to identify impurities .
- Cross-validate with XPS to quantify surface-bound fluorine .
Q. What environmental persistence concerns are associated with this compound?
- Perfluorinated ethers (like the heptafluoroisopropoxy group) resist biodegradation due to strong C-F bonds. Analytical methods (e.g., LC-HRMS) detect trace levels in water (LOQ: 0.1 ng/L). Mitigation strategies include photocatalytic degradation using TiO₂ nanoparticles under UV light .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
